molecular formula C9H14N2O3S B14525833 2-(1-Benzylhydrazinyl)ethane-1-sulfonic acid CAS No. 62692-80-2

2-(1-Benzylhydrazinyl)ethane-1-sulfonic acid

Cat. No.: B14525833
CAS No.: 62692-80-2
M. Wt: 230.29 g/mol
InChI Key: TXCCGMCVSGUSAT-UHFFFAOYSA-N
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Description

2-(1-Benzylhydrazinyl)ethane-1-sulfonic acid is a chemical compound known for its unique structure and properties It is characterized by the presence of a benzylhydrazinyl group attached to an ethane sulfonic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Benzylhydrazinyl)ethane-1-sulfonic acid typically involves the reaction of benzylhydrazine with ethane sulfonic acid under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and may require the use of catalysts to enhance the reaction rate and yield. The reaction conditions, such as temperature and pH, are carefully monitored to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. The process may include steps such as purification and crystallization to obtain the compound in its pure form. Industrial production methods aim to maximize yield and minimize waste, ensuring cost-effectiveness and sustainability.

Chemical Reactions Analysis

Types of Reactions

2-(1-Benzylhydrazinyl)ethane-1-sulfonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions may lead to the formation of hydrazine derivatives.

    Substitution: The benzylhydrazinyl group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are optimized based on the desired reaction and product.

Major Products Formed

The major products formed from these reactions include sulfonic acid derivatives, hydrazine derivatives, and substituted benzylhydrazinyl compounds

Scientific Research Applications

2-(1-Benzylhydrazinyl)ethane-1-sulfonic acid has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(1-Benzylhydrazinyl)ethane-1-sulfonic acid involves its interaction with specific molecular targets and pathways. The benzylhydrazinyl group can form hydrogen bonds and other interactions with biomolecules, influencing their activity and function. The sulfonic acid moiety may also play a role in the compound’s reactivity and interactions.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzylhydrazinyl derivatives and sulfonic acid-containing compounds. Examples include:

  • 2-(1-Phenylhydrazinyl)ethane-1-sulfonic acid
  • 2-(1-Methylhydrazinyl)ethane-1-sulfonic acid

Uniqueness

2-(1-Benzylhydrazinyl)ethane-1-sulfonic acid is unique due to the presence of both the benzylhydrazinyl and sulfonic acid groups, which confer distinct chemical and physical properties

Properties

CAS No.

62692-80-2

Molecular Formula

C9H14N2O3S

Molecular Weight

230.29 g/mol

IUPAC Name

2-[amino(benzyl)amino]ethanesulfonic acid

InChI

InChI=1S/C9H14N2O3S/c10-11(6-7-15(12,13)14)8-9-4-2-1-3-5-9/h1-5H,6-8,10H2,(H,12,13,14)

InChI Key

TXCCGMCVSGUSAT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN(CCS(=O)(=O)O)N

Origin of Product

United States

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